molecular formula C20H17ClN2O5 B2831339 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795089-59-6

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2831339
CAS No.: 1795089-59-6
M. Wt: 400.82
InChI Key: WSHNRGDIYCUDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an isoxazole ring, an azetidine ring, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor.

    Coupling of the Isoxazole and Azetidine Rings: The isoxazole and azetidine rings are coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

    Formation of the Pyranone Ring: The final step involves the formation of the pyranone ring through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the isoxazole and azetidine rings, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-11-7-13(8-17(24)26-11)27-14-9-23(10-14)20(25)18-12(2)28-22-19(18)15-5-3-4-6-16(15)21/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHNRGDIYCUDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.